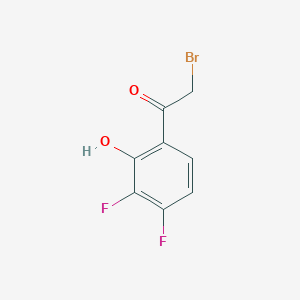
2-Bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethanone
Descripción general
Descripción
2-Bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethanone is a chemical compound with the CAS Number: 1621375-69-6 . It has a molecular weight of 251.03 . The compound is stored in an inert atmosphere at a temperature between 2-8°C . It is a solid substance .
Molecular Structure Analysis
The IUPAC name of the compound is this compound . The InChI code is 1S/C8H5BrF2O2/c9-3-6(12)4-1-2-5(10)7(11)8(4)13/h1-2,13H,3H2 .Physical And Chemical Properties Analysis
The compound is a solid and is stored in an inert atmosphere at a temperature between 2-8°C . The molecular weight of the compound is 251.03 .Aplicaciones Científicas De Investigación
1. Synthesis and Characterization
- 2-Bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate of Synephrine, was synthesized from 1-(4-hydroxyphenyl)ethanone using Br2, achieving a yield of 64.7% with 90.2% purity, confirmed by 1H NMR (Li Yu-feng, 2013).
2. Application in Bromination Reactions
- This compound has been used in the selective α-monobromination of various alkylaryl ketones, demonstrating its efficiency and regioselectivity as a bromination reagent (W. Ying, 2011).
3. Structural Studies
- A derivative, 2,2,2-tribromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone, was synthesized and characterized using X-ray crystallography and infrared spectrometry, providing insights into its structural properties (Ameni Brahmia et al., 2021).
4. Role in Natural Products
- Natural bromophenols, structurally related to 2-Bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethanone, isolated from marine red algae, have been studied for their DPPH radical-scavenging activity, indicating potential antioxidant properties (Ke Li et al., 2007).
5. Development of Chemical Probes
- The compound 1-(2-hydroxyphenyl)ethanone, similar in structure to this compound, was used to develop a BODIPY-based fluorescent on-off probe for detecting H2S, showcasing its utility in biological sensing applications (T. Fang et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-3-6(12)4-1-2-5(10)7(11)8(4)13/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRCQCWWMQRSKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CBr)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


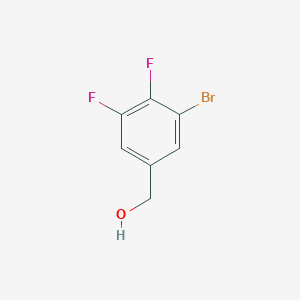
![6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1381650.png)
![6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1381651.png)

![1-[2-(Propan-2-yloxy)phenyl]piperazine dihydrochloride](/img/structure/B1381655.png)

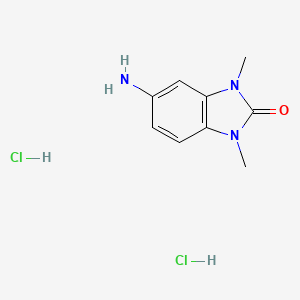
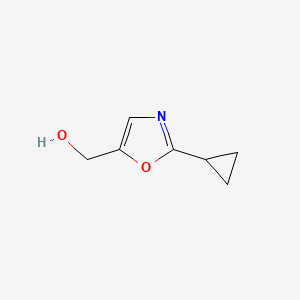

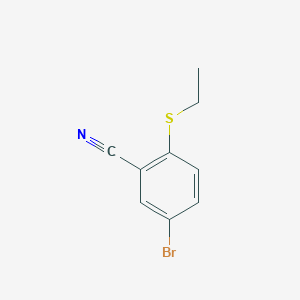
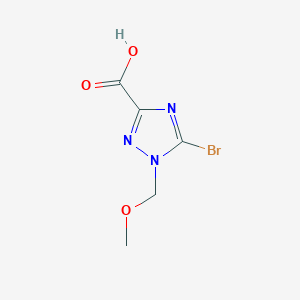

![2-(5-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1381670.png)

